Cas no 58236-92-3 (3-Chloro-4-isopropoxybenzaldehyde)

3-Chloro-4-isopropoxybenzaldehyde is a versatile aromatic aldehyde featuring both chloro and isopropoxy functional groups, making it a valuable intermediate in organic synthesis. Its distinct substitution pattern enhances reactivity in nucleophilic aromatic substitution and cross-coupling reactions, enabling applications in pharmaceuticals, agrochemicals, and specialty chemicals. The isopropoxy group improves solubility in organic solvents, facilitating downstream processing, while the chloro substituent offers a handle for further functionalization. This compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its structural features make it particularly useful for constructing complex molecules, including heterocycles and fine chemicals.
3-Chloro-4-isopropoxybenzaldehyde structure
58236-92-3 structure
Product Name:3-Chloro-4-isopropoxybenzaldehyde
CAS No:58236-92-3
MF:C10H11ClO2
MW:198.646142244339
MDL:MFCD02629659
CID:2843627
PubChem ID:4339889
Update Time:2025-05-27

3-Chloro-4-isopropoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • CS-0194643
    • E89638
    • 3-Chloro-4-isopropoxybenzaldehyde
    • SCHEMBL566457
    • DTXSID70402097
    • 58236-92-3
    • AKOS000297869
    • QRNHTYNFCASAAF-UHFFFAOYSA-N
    • 3-chloro-4-iso-propoxybenzaldehyde
    • A1-00999
    • MDL: MFCD02629659
    • Inchi: 1S/C10H11ClO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3
    • InChI Key: QRNHTYNFCASAAF-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=O)C=CC=1OC(C)C

Computed Properties

  • Exact Mass: 198.0447573Da
  • Monoisotopic Mass: 198.0447573Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3Ų

3-Chloro-4-isopropoxybenzaldehyde Pricemore >>

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Additional information on 3-Chloro-4-isopropoxybenzaldehyde

Recent Advances in the Application of 3-Chloro-4-isopropoxybenzaldehyde (CAS: 58236-92-3) in Chemical Biology and Pharmaceutical Research

3-Chloro-4-isopropoxybenzaldehyde (CAS: 58236-92-3) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its utility in the construction of heterocyclic scaffolds, which are pivotal in drug discovery. This research brief consolidates the latest findings on the synthetic applications, biological activities, and mechanistic insights associated with this compound, providing a comprehensive overview for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Chloro-4-isopropoxybenzaldehyde as a precursor in the synthesis of benzimidazole derivatives with potent antimicrobial properties. The researchers employed a microwave-assisted synthesis approach, achieving a yield of 85% and highlighting the compound's role in facilitating rapid and efficient heterocycle formation. These derivatives exhibited significant activity against Gram-positive bacteria, with MIC values as low as 2 µg/mL, underscoring their potential as novel antibiotic candidates.

In the realm of anticancer drug development, a team from the University of Cambridge reported the use of 3-Chloro-4-isopropoxybenzaldehyde in the synthesis of indole-based kinase inhibitors. The study, published in Bioorganic & Medicinal Chemistry Letters, detailed how the isopropoxy group's steric and electronic properties contributed to enhanced binding affinity with target kinases. Molecular docking simulations revealed a unique interaction pattern with the ATP-binding site, suggesting a promising avenue for the design of selective kinase inhibitors with reduced off-target effects.

Recent advancements in analytical techniques have also shed light on the compound's physicochemical properties. A 2024 paper in Analytical Chemistry presented a novel HPLC-MS method for the quantification of 3-Chloro-4-isopropoxybenzaldehyde in complex matrices, achieving a detection limit of 0.1 ng/mL. This methodological breakthrough enables more accurate pharmacokinetic studies and quality control in pharmaceutical formulations containing this intermediate.

The compound's role in agrochemical research has expanded significantly, with several patents filed in 2023-2024 for its use in synthesizing next-generation fungicides. Researchers at Bayer AG demonstrated that derivatives of 3-Chloro-4-isopropoxybenzaldehyde showed remarkable activity against Botrytis cinerea, a major plant pathogen, while maintaining favorable environmental safety profiles. Field trials indicated a 30% improvement in efficacy compared to current commercial products, positioning these derivatives as potential game-changers in crop protection.

Looking forward, the versatility of 3-Chloro-4-isopropoxybenzaldehyde continues to inspire innovation across multiple domains of chemical biology. Its unique structural features - the chloro substituent providing electronic modulation and the isopropoxy group offering steric control - make it an exceptionally valuable building block for medicinal chemistry. Ongoing research is exploring its application in PROTAC design and covalent inhibitor development, suggesting that its impact on drug discovery will likely grow in the coming years.

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